N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3S/c1-16-6-8-17(9-7-16)24(32)25-13-12-21-28-27-20-10-11-23(29-30(20)21)34-15-22(31)26-18-4-3-5-19(14-18)33-2/h3-11,14H,12-13,15H2,1-2H3,(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALVQJVZPQPVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[2-[6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide, is a heterocyclic compound that contains a triazole nucleus. Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities. .
Mode of Action
Triazole compounds are known to inhibit various enzymes, which are involved in different biological processes. The inhibition of these enzymes can lead to changes in cellular functions and can have therapeutic effects.
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their ability to inhibit different enzymes. These enzymes are involved in various biochemical pathways, and their inhibition can lead to changes in these pathways.
Biological Activity
N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity:
- Triazole and Pyridazine Rings : These heterocycles are known for their diverse pharmacological profiles.
- Thioether Linkage : Enhances solubility and bioavailability.
- Benzamide Moiety : Often associated with anticancer properties.
The molecular formula for this compound is , with a molecular weight of approximately 425.53 g/mol.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Triazole Ring : Typically synthesized through cycloaddition reactions involving azides and alkynes or via the reaction of hydrazines with carbonyl compounds.
- Pyridazine Ring Construction : Achieved through condensation reactions involving hydrazine derivatives.
- Thioether Formation : The thioether linkage is formed by reacting an appropriate thiol with an alkyl halide or via nucleophilic substitution.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Key findings include:
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cell lines, leading to apoptosis.
- Mechanistic Insights : Down-regulation of cyclin-dependent kinases (CDK1 and CDK2), which are critical for cell cycle progression. Additionally, modulation of apoptotic markers such as Bcl-2 and caspases has been observed .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties against various bacterial strains:
- Inhibition Studies : Exhibited moderate activity against Escherichia coli and Staphylococcus aureus with IC50 values comparable to standard antibiotics .
Case Studies and Research Findings
A selection of studies highlights the biological efficacy of similar compounds within the same chemical class:
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The 4-methylbenzamide group increases lipophilicity compared to the 4-methoxybenzamide in , which may enhance blood-brain barrier penetration .
- Molecular Weight : Fluorinated analogs (e.g., ) exhibit higher molecular weights (~498.5 g/mol) due to fluorine atoms, which could affect pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
